Cas no 22185-11-1 (2-(dimethylsulfamoyl)benzoic Acid)
2-(dimethylsulfamoyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethylsulfamoyl)benzoic Acid
- 2-Carboxy-N,N-dimethylbenzolsulfonamid
- AC1L6E28
- AC1Q6V43
- AG-C-39247
- AR-1C9153
- CTK1A8001
- NSC154641
- o-(N,N-Dimethyl-sulfamoyl)-benzoesaeure
- SureCN5515234
- 2-[(Dimethylamino)sulfonyl]benzoic acid
- SCHEMBL5515234
- AKOS000165114
- NSC-154641
- 2-(N,N-Dimethylsulfamoyl)benzoic acid
- BS-16055
- MFCD09813497
- 2-(N,N-Dimethylsulfamoyl)benzoicacid
- D83754
- EN300-223305
- CS-0161606
- 22185-11-1
- DB-422641
- DTXSID10302845
- SB79631
-
- MDL: MFCD09813497
- Inchi: 1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
- InChI Key: QZSWMTLFMZCAKU-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(=O)O)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 229.04093
- Monoisotopic Mass: 229.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.368
- Boiling Point: 401.5°C at 760 mmHg
- Flash Point: 196.6°C
- Refractive Index: 1.57
- PSA: 74.68
- LogP: 1.71590
2-(dimethylsulfamoyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF329-1g |
2-(dimethylsulfamoyl)benzoic Acid |
22185-11-1 | 97% | 1g |
1107.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF329-250mg |
2-(dimethylsulfamoyl)benzoic Acid |
22185-11-1 | 97% | 250mg |
606CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF329-50mg |
2-(dimethylsulfamoyl)benzoic Acid |
22185-11-1 | 97% | 50mg |
151.0CNY | 2021-07-10 | |
| Alichem | A019095011-5g |
2-(N,N-Dimethylsulfamoyl)benzoic acid |
22185-11-1 | 97% | 5g |
$737.00 | 2023-09-02 | |
| Alichem | A019095011-10g |
2-(N,N-Dimethylsulfamoyl)benzoic acid |
22185-11-1 | 97% | 10g |
$1045.20 | 2023-09-02 | |
| Alichem | A019095011-25g |
2-(N,N-Dimethylsulfamoyl)benzoic acid |
22185-11-1 | 97% | 25g |
$1704.48 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF329-200mg |
2-(dimethylsulfamoyl)benzoic Acid |
22185-11-1 | 97% | 200mg |
332.0CNY | 2021-07-10 | |
| Matrix Scientific | 176003-1g |
2-[(Dimethylamino)sulfonyl]benzoic acid |
22185-11-1 | 1g |
$432.00 | 2023-09-10 | ||
| Matrix Scientific | 176003-5g |
2-[(Dimethylamino)sulfonyl]benzoic acid |
22185-11-1 | 5g |
$990.00 | 2023-09-10 | ||
| Matrix Scientific | 176003-10g |
2-[(Dimethylamino)sulfonyl]benzoic acid |
22185-11-1 | 10g |
$1404.00 | 2023-09-10 |
2-(dimethylsulfamoyl)benzoic Acid Suppliers
2-(dimethylsulfamoyl)benzoic Acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(dimethylsulfamoyl)benzoic Acid
Professional Introduction to 2-(dimethylsulfamoyl)benzoic Acid (CAS No: 22185-11-1)
2-(dimethylsulfamoyl)benzoic Acid, with the chemical identifier CAS No 22185-11-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The unique structural motif of 2-(dimethylsulfamoyl)benzoic Acid, featuring a benzoic acid backbone substituted with a dimethylsulfamoyl group, imparts distinct chemical properties that make it a valuable intermediate in the development of novel pharmacological agents.
The dimethylsulfamoyl moiety in this compound introduces both lipophilicity and polarity, which can be strategically leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of derivative molecules. This balance between hydrophobic and hydrophilic interactions is particularly relevant in designing drugs that require specific solubility profiles for optimal absorption and distribution in biological systems. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of such sulfonamide derivatives, facilitating the rational design of lead compounds for further optimization.
In the context of modern drug discovery, 2-(dimethylsulfamoyl)benzoic Acid has been explored as a precursor in the synthesis of inhibitors targeting various enzymatic pathways. For instance, sulfonamides are well-documented for their inhibitory effects on carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and altitude sickness. The structural features of 2-(dimethylsulfamoyl)benzoic Acid allow for fine-tuning of binding interactions with active sites, making it a promising scaffold for developing next-generation carbonic anhydrase inhibitors with improved selectivity and reduced side effects.
Moreover, the pharmaceutical industry has shown increasing interest in sulfonamide-based compounds due to their broad spectrum of biological activities beyond carbonic anhydrase inhibition. Studies have demonstrated that modifications at the dimethylsulfamoyl group can influence receptor binding affinity, leading to potential applications in anti-inflammatory, antiviral, and anticancer therapies. For example, recent research published in peer-reviewed journals highlights the synthesis of analogs derived from 2-(dimethylsulfamoyl)benzoic Acid that exhibit potent inhibitory effects on proteases involved in viral replication. These findings underscore the compound's versatility as a building block in medicinal chemistry.
The synthetic methodologies employed in producing 2-(dimethylsulfamoyl)benzoic Acid are also noteworthy. Traditional approaches involve the reaction of benzoic acid derivatives with dimethylsulfonyl chloride under basic conditions, followed by purification steps to isolate the desired product. However, emerging green chemistry techniques have introduced more sustainable alternatives, such as catalytic processes that minimize waste generation. Such innovations align with global efforts to promote environmentally friendly practices in chemical manufacturing, ensuring that high-quality intermediates like CAS No 22185-11-1 can be produced responsibly.
In conclusion, 2-(dimethylsulfamoyl)benzoic Acid represents a significant asset in pharmaceutical research due to its structural versatility and potential therapeutic applications. The integration of cutting-edge computational tools with traditional synthetic strategies continues to enhance our ability to harness this compound's full potential. As research progresses, it is anticipated that derivatives of CAS No 22185-11-1 will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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